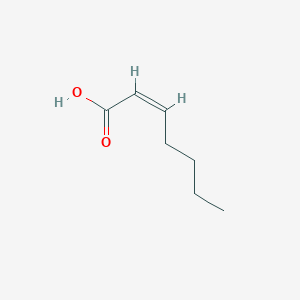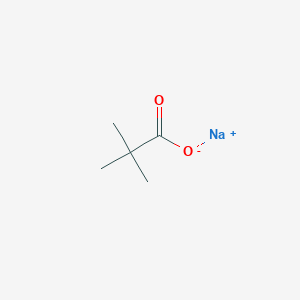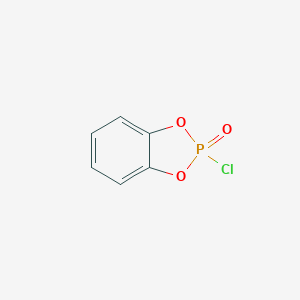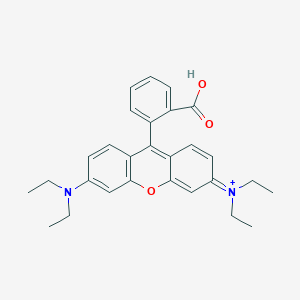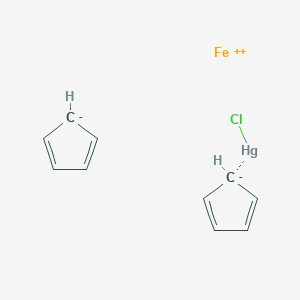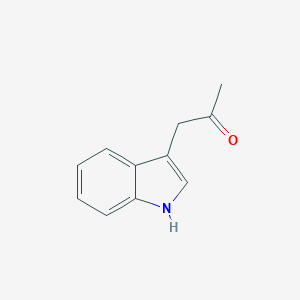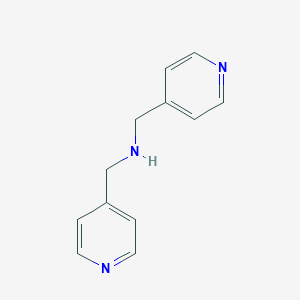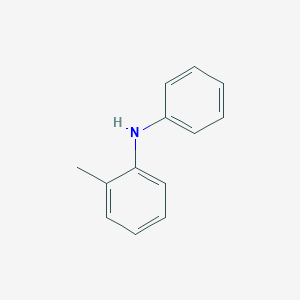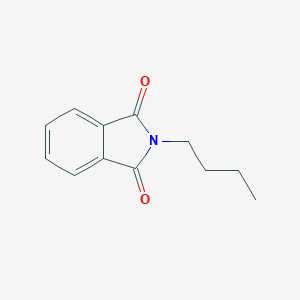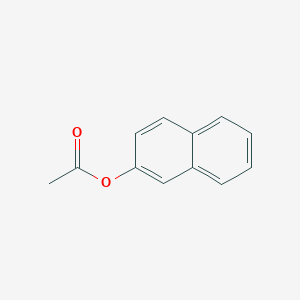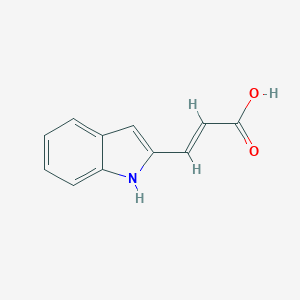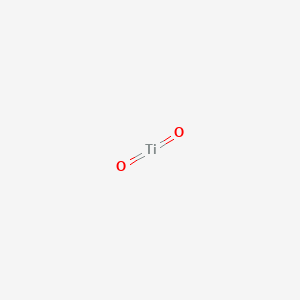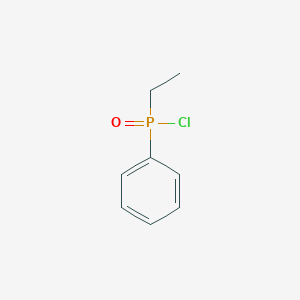
Ethyl(phenyl)phosphinoyl chloride
Übersicht
Beschreibung
Ethyl(phenyl)phosphinoyl chloride is a compound that belongs to the class of organophosphorus compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Wirkmechanismus
Ethyl(phenyl)phosphinoyl chloride acts as a nucleophile in organic reactions. It reacts with electrophiles to form new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, Ethyl(phenyl)phosphinoyl chloride can act as a Lewis acid catalyst in certain reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Ethyl(phenyl)phosphinoyl chloride. However, it is known to be toxic and can cause harm to human health if not handled properly. It can cause skin and eye irritation, respiratory problems, and other health issues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl(phenyl)phosphinoyl chloride is its versatility in organic synthesis. It can be used as a reagent in various reactions, making it a valuable tool in the laboratory. However, its toxicity and potential health hazards make it challenging to handle. It requires special precautions and safety measures to be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on Ethyl(phenyl)phosphinoyl chloride. One potential area of research is the development of safer and more environmentally friendly synthesis methods. Another area of research is the exploration of its potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, Ethyl(phenyl)phosphinoyl chloride is a valuable compound with potential applications in various fields. Its versatility in organic synthesis makes it a valuable tool in the laboratory. However, its toxicity and potential health hazards require special precautions and safety measures to be taken when handling this compound. Further research is needed to explore its potential applications and understand its impact on human health and the environment.
Wissenschaftliche Forschungsanwendungen
Ethyl(phenyl)phosphinoyl chloride has been extensively studied for its applications in various fields. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in various organic reactions. Furthermore, Ethyl(phenyl)phosphinoyl chloride has been used in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
1499-22-5 |
|---|---|
Produktname |
Ethyl(phenyl)phosphinoyl chloride |
Molekularformel |
C8H10ClOP |
Molekulargewicht |
188.59 g/mol |
IUPAC-Name |
[chloro(ethyl)phosphoryl]benzene |
InChI |
InChI=1S/C8H10ClOP/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
IHJRCKILKAJAQT-UHFFFAOYSA-N |
SMILES |
CCP(=O)(C1=CC=CC=C1)Cl |
Kanonische SMILES |
CCP(=O)(C1=CC=CC=C1)Cl |
Synonyme |
ETHYL PHENYL PHOSPHINSAEURECHLORID |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

